3-(Aminomethyl)-4-hydroxybenzonitrile
Overview
Description
3-(Aminomethyl)-4-hydroxybenzonitrile is an organic compound with the molecular formula C8H8N2O It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) at the 3 and 4 positions, respectively, and a nitrile group (-CN) at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with formaldehyde and ammonia under basic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 4-hydroxybenzonitrile
Reagents: Formaldehyde (HCHO) and ammonia (NH3)
Conditions: Basic conditions, often using a base such as sodium hydroxide (NaOH)
Reaction: [ \text{4-hydroxybenzonitrile} + \text{HCHO} + \text{NH3} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Aminomethyl)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and nitrile groups can participate in various binding interactions. These interactions can modulate the activity of the target molecule, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-hydroxycoumarin: Similar structure with a coumarin ring instead of a benzene ring.
3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin): Contains an aminomethyl group but with a different core structure.
Uniqueness
3-(Aminomethyl)-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. Its structure allows for diverse reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(aminomethyl)-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWWGIVSUJZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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